

# A Comprehensive Technical Guide to 1,4-Dioxaspiro[4.5]decane

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,4-Dioxaspiro[4.5]decane

Cat. No.: B092805

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1,4-Dioxaspiro[4.5]decane**, a key chemical intermediate and structural motif in organic synthesis and medicinal chemistry. This document details its chemical identity, physicochemical properties, synthesis, and applications, with a focus on its relevance to drug discovery and development.

## Core Chemical Identity

CAS Number: 177-10-6[1][2][3]

Molecular Structure:

IUPAC Name: **1,4-dioxaspiro[4.5]decane**[4]

Synonyms: Cyclohexanone ethylene ketal, Cyclohexanone ethylene acetal, (Ethylenedioxy)cyclohexane, Spiro[cyclohexane-1,2'-[4][5]dioxolane][1][2][4]

## Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of **1,4-Dioxaspiro[4.5]decane**.

Table 1: Physicochemical Properties

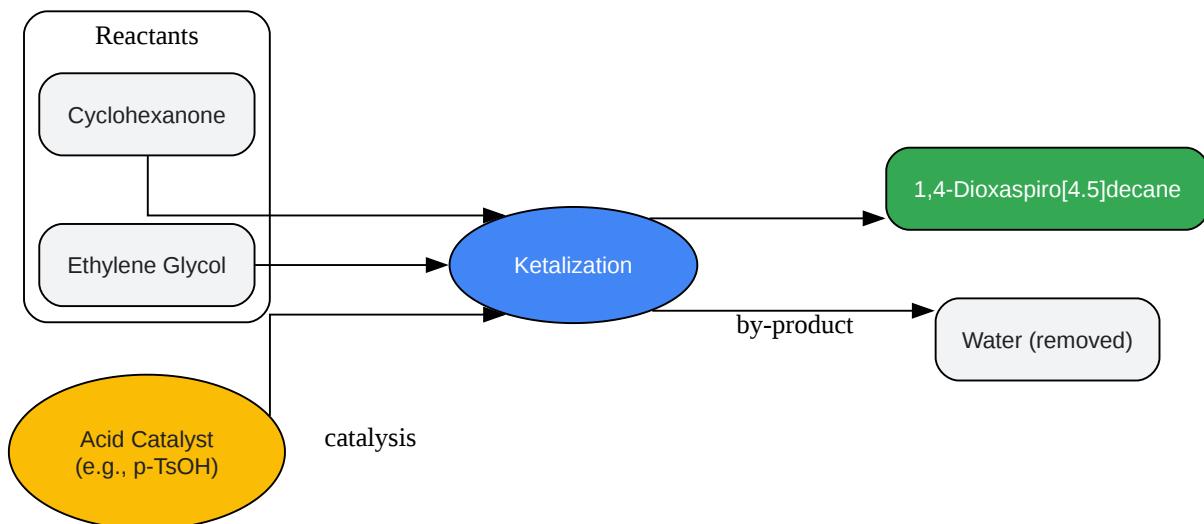

| Property          | Value                                             | Reference                                                   |
|-------------------|---------------------------------------------------|-------------------------------------------------------------|
| Molecular Formula | C <sub>8</sub> H <sub>14</sub> O <sub>2</sub>     | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> |
| Molecular Weight  | 142.20 g/mol                                      | <a href="#">[1]</a> <a href="#">[4]</a>                     |
| Boiling Point     | 73 °C (16 mmHg)                                   | <a href="#">[5]</a>                                         |
| Density           | 1.02 g/mL                                         | <a href="#">[5]</a>                                         |
| Refractive Index  | 1.459                                             | <a href="#">[5]</a>                                         |
| LogP              | 1.4                                               | <a href="#">[4]</a>                                         |
| InChI             | InChI=1S/C8H14O2/c1-2-4-8(5-3-1)9-6-7-10-8/h1-7H2 | <a href="#">[1]</a> <a href="#">[4]</a>                     |
| InChIKey          | GZGPRZYKBPQBPQ-UHFFFAOYSA-N                       | <a href="#">[1]</a> <a href="#">[4]</a>                     |
| SMILES            | C1CCC2(CC1)OCCO2                                  | <a href="#">[4]</a>                                         |

Table 2: Spectroscopic Data

| Spectrum Type       | Key Peaks/Shifts                                                                                                                                                                           | Reference                                                   |
|---------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------|
| <sup>1</sup> H NMR  | Spectral data available, often for derivatives. For 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: δ 3.93 (s, 4H), 2.55 (d, J = 6.8 Hz, 2H), 1.80-1.20 (m, 9H), 1.25 (s, 2H, NH <sub>2</sub> ). | <a href="#">[6]</a>                                         |
| <sup>13</sup> C NMR | Spectral data available for derivatives.                                                                                                                                                   | <a href="#">[7]</a>                                         |
| IR (Infrared)       | Available as Vapor Phase IR and FTIR.                                                                                                                                                      | <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[8]</a> |
| Mass Spectrometry   | Top peaks at m/z 99, 55, and 86.                                                                                                                                                           | <a href="#">[4]</a>                                         |

## Synthesis of 1,4-Dioxaspiro[4.5]decane

The most common method for the synthesis of **1,4-Dioxaspiro[4.5]decane** is the acid-catalyzed ketalization of cyclohexanone with ethylene glycol. This reaction is a reversible process where water is removed to drive the equilibrium towards the product.



[Click to download full resolution via product page](#)

### Synthesis of 1,4-Dioxaspiro[4.5]decane.

## Detailed Experimental Protocol: Ketalization of Cyclohexanone

This protocol outlines a general procedure for the synthesis of **1,4-Dioxaspiro[4.5]decane**.

### Materials:

- Cyclohexanone
- Ethylene glycol

- p-Toluenesulfonic acid (p-TsOH) or other acid catalyst
- Toluene or benzene (as a solvent and for azeotropic removal of water)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Dean-Stark apparatus
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

**Procedure:**

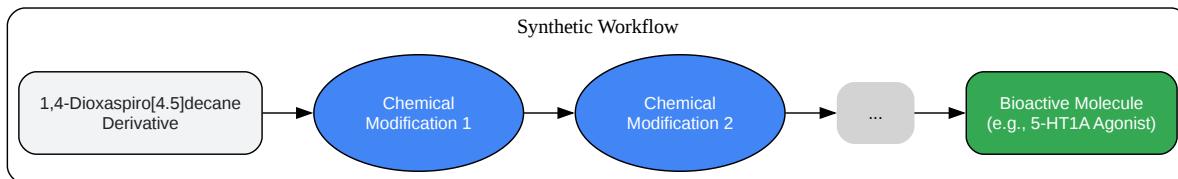
- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 eq), ethylene glycol (1.1-1.5 eq), and a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq).
- Add a suitable solvent such as toluene to facilitate the azeotropic removal of water.
- Heat the reaction mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.
- Monitor the reaction progress by observing the amount of water collected or by using techniques like TLC or GC. The reaction is typically complete when the theoretical amount of water has been collected.
- Once the reaction is complete, cool the mixture to room temperature.

- Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
- The resulting crude product can be purified by distillation under reduced pressure to yield pure **1,4-Dioxaspiro[4.5]decane**.

## Applications in Drug Development and Organic Synthesis

The **1,4-dioxaspiro[4.5]decane** scaffold is of significant interest in medicinal chemistry due to its rigid, three-dimensional structure, which can lead to improved binding affinity and selectivity for biological targets.<sup>[9]</sup>

### Protecting Group for Ketones


The primary application of the reaction to form **1,4-Dioxaspiro[4.5]decane** is the protection of the cyclohexanone carbonyl group. The resulting ketal is stable to a wide range of nucleophilic and basic conditions, allowing for chemical modifications on other parts of a molecule without affecting the ketone. The protecting group can be readily removed under acidic conditions.

### A Versatile Building Block in Medicinal Chemistry

Derivatives of **1,4-Dioxaspiro[4.5]decane** are valuable intermediates in the synthesis of complex bioactive molecules. The spirocyclic core can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability and solubility.<sup>[9]</sup>

- 5-HT1A Receptor Agonists: Derivatives of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine have been investigated as potent and selective agonists for the serotonin 1A (5-HT1A) receptor, which is a target for treating anxiety and depression.<sup>[9]</sup> The rigid spirocyclic scaffold helps to orient pharmacophoric groups in a specific spatial arrangement, enhancing receptor binding.  
<sup>[9]</sup>

- Cathepsin S Inhibitors: 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine serves as a key intermediate in the synthesis of inhibitors for Cathepsin S, a cysteine protease implicated in inflammatory and autoimmune diseases.[9]



[Click to download full resolution via product page](#)

Use as a building block in drug discovery.

## Safety and Handling

**1,4-Dioxaspiro[4.5]decan-8-ylmethanamine** should be handled in a well-ventilated area, and personal protective equipment such as safety glasses, gloves, and a lab coat should be worn. It is stable under normal temperatures and pressures. Avoid contact with strong oxidizing agents. For detailed safety information, refer to the material safety data sheet (MSDS).

## Conclusion

**1,4-Dioxaspiro[4.5]decan-8-ylmethanamine** is a valuable and versatile compound in organic synthesis and medicinal chemistry. Its primary role as a protecting group for cyclohexanones and the use of its derivatives as rigid scaffolds for the development of novel therapeutics underscore its importance to researchers, scientists, and drug development professionals. The straightforward synthesis and stable nature of this compound make it a fundamental tool in the construction of complex molecular architectures.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 1,4-Dioxaspiro[4.5]decane [webbook.nist.gov]
- 3. 1,4-Dioxaspiro[4.5]decane [webbook.nist.gov]
- 4. 1,4-Dioxaspiro(4.5)decane | C8H14O2 | CID 9093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 1,4-Dioxaspiro[4.5]decane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092805#1-4-dioxaspiro-4-5-decane-cas-number-and-structure]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)